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Compound of Interest

Compound Name: VU0361737

Cat. No.: B611733 Get Quote

In the landscape of neuropharmacology, the metabotropic glutamate receptor 4 (mGluR4) has

emerged as a promising target for therapeutic intervention in a range of neurological and

psychiatric disorders, most notably Parkinson's disease. Positive allosteric modulators (PAMs)

of mGluR4 offer a nuanced approach to enhancing receptor activity in the presence of the

endogenous ligand, glutamate. This guide provides a detailed comparative analysis of two

prominent mGluR4 PAMs, VU0361737 and VU0155041, focusing on their pharmacological

profiles, supported by experimental data.

Overview of VU0361737 and VU0155041
Both VU0361737 and VU0155041 are potent, selective, and centrally penetrant positive

allosteric modulators of the mGluR4. They belong to distinct chemical classes, with VU0361737
being a picolinamide derivative and VU0155041 a cyclohexylcarboxamide. Their development

has been pivotal in validating mGluR4 as a druggable target.

In Vitro Pharmacological Comparison
The in vitro potency and selectivity of these compounds have been characterized using various

cell-based assays. The following tables summarize the key quantitative data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b611733?utm_src=pdf-interest
https://www.benchchem.com/product/b611733?utm_src=pdf-body
https://www.benchchem.com/product/b611733?utm_src=pdf-body
https://www.benchchem.com/product/b611733?utm_src=pdf-body
https://www.benchchem.com/product/b611733?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Assay Species EC50 (nM) Fold Shift Reference

VU0361737

Calcium

Mobilization

(hmGluR4/Gq

i5)

Human 240 28 [1]

VU0155041

Calcium

Mobilization

(hmGluR4/Gq

i5)

Human 798 ~8 [2]

VU0155041

Thallium Flux

(rGluR4/GIR

K)

Rat 693 Not Reported [2]

Table 1: Potency of VU0361737 and VU0155041 at mGluR4. The EC50 represents the

concentration of the compound that produces 50% of its maximal effect in potentiating the

response to an EC20 concentration of glutamate. The fold shift indicates the extent to which

the PAM shifts the glutamate concentration-response curve to the left.

Compound Selectivity Profile Reference

VU0361737

>30 µM vs. mGluRs 1, 2, 3, 5,

7, 8. Weak activity at mGlu5

and mGlu8 at high

concentrations.

[1]

VU0155041

No significant potentiator or

antagonist activity at other

mGluR subtypes.

Table 2: Selectivity of VU0361737 and VU0155041 against other mGluR subtypes. Data

indicates high selectivity for mGluR4 for both compounds.

In Vivo Preclinical Efficacy
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Both compounds have demonstrated efficacy in rodent models of Parkinson's disease,

highlighting their therapeutic potential.

Compound
Animal

Model

Administratio

n Route

Effective

Dose

Observed

Effect
Reference

VU0361737

Haloperidol-

induced

catalepsy

(Rat)

Systemic

(oral)
56.6 mg/kg

Reversal of

catalepsy
[1]

VU0155041

Haloperidol-

induced

catalepsy

(Rat)

Intracerebrov

entricular

(i.c.v.)

31 - 316 nmol

Dose-

dependent

decrease in

catalepsy

VU0155041

Reserpine-

induced

akinesia (Rat)

Intracerebrov

entricular

(i.c.v.)

93 - 316 nmol
Reversal of

akinesia

Table 3: In Vivo Efficacy of VU0361737 and VU0155041 in Parkinson's Disease Models.

Signaling Pathways and Experimental Workflows
The mechanism of action of mGluR4 PAMs involves the potentiation of the canonical Gi/o

signaling pathway upon glutamate binding. This leads to the inhibition of adenylyl cyclase and a

subsequent decrease in intracellular cyclic AMP (cAMP) levels.
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Caption: Simplified signaling pathway of mGluR4 activation potentiated by a PAM.

The characterization of these PAMs typically follows a standardized workflow, from initial

screening to in vivo testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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